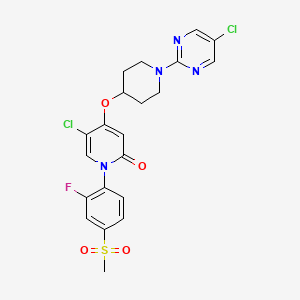
BPH-830
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
BPH-830 is a bioactive chemical.
Applications De Recherche Scientifique
Understanding Patient and Physician Perceptions of BPH
The Prostate Research on Behaviour and Education (PROBE) Survey, conducted in Europe, explored healthcare-seeking behavior and attitudes towards BPH treatment, involving 502 patients and 100 urologists. This study is crucial in understanding the perceptions surrounding BPH management (Emberton, Marberger, & de la Rosette, 2007).
Role of Epigallocatechin‐3‐Gallate in BPH Cell Reduction
A study assessing the impact of epigallocatechin‐3‐gallate (EGCG) found that it inhibits cell proliferation in BPH by disrupting cytoskeleton organization and reducing inflammation, suggesting its potential in BPH treatment and prevention (Tepedelen, Soya, & Korkmaz, 2017).
Phytotherapy in BPH Treatment
Phytotherapy, involving herbal medicines like Serenoa repens and Pygeum africanum, has been studied for its efficacy in improving urinary symptoms in BPH, highlighting an alternative approach in its management (Allkanjari & Vitalone, 2015).
Investigational Medical Therapies for BPH
Current and emerging therapies for BPH, including metabolic factors and growth factor-based therapies, have been reviewed, pointing to potential new treatment avenues (Tiwari, Krishna, Nanda, & Chugh, 2005).
Apoptotic Pathways in BPH Therapy
Research highlights the role of apoptosis and inflammation in BPH, with the discovery of glycoprotein Dickkopf-related protein 3's impact on apoptosis machinery, suggesting new drug targets (Minutoli et al., 2016).
Molecular and Cellular Pathogenesis of BPH
This study provides insights into the molecular and cellular basis of BPH, including cellular alterations and gene expression changes, paving the way for targeted therapies (Lee & Peehl, 2004).
Propriétés
Numéro CAS |
1160907-47-0 |
|---|---|
Nom du produit |
BPH-830 |
Formule moléculaire |
C17H20NO5P |
Poids moléculaire |
349.32 |
Nom IUPAC |
[2-oxo-2-[3-(3-phenoxyphenyl)propylamino]ethyl]phosphonic acid |
InChI |
InChI=1S/C17H20NO5P/c19-17(13-24(20,21)22)18-11-5-7-14-6-4-10-16(12-14)23-15-8-2-1-3-9-15/h1-4,6,8-10,12H,5,7,11,13H2,(H,18,19)(H2,20,21,22) |
Clé InChI |
GNETVUVZFYJATO-UHFFFAOYSA-N |
SMILES |
O=C(NCCCC1=CC=CC(OC2=CC=CC=C2)=C1)CP(O)(O)=O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
BPH-830; BPH 830; BPH830. |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



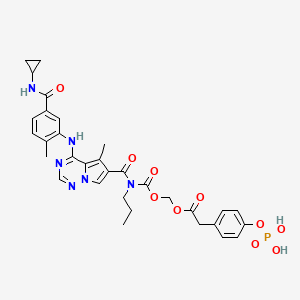
![2-Pyrazinecarbonitrile,4-[(1S)-1-cyclopropyl-2-methoxyethyl]-6-[[6-(difluoromethoxy)-2,5-dimethyl-3-pyridinyl]amino]-4,5-dihydro-5-oxo-](/img/structure/B606247.png)
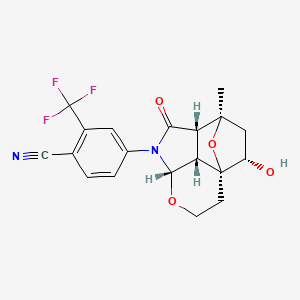
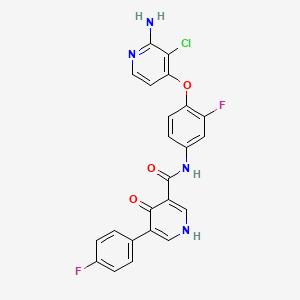
![1-[3-Bromo-4-(2-methyl-biphenyl-3-ylmethoxy)-benzyl]-piperidine-2-carboxylic acid](/img/structure/B606253.png)
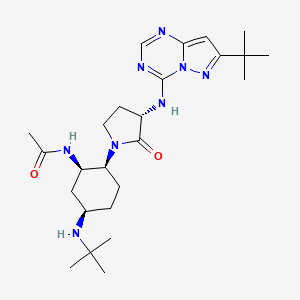
![6-(4-chlorophenyl)-3-(4-((3,3-difluoro-1-hydroxycyclobutyl)methoxy)-3-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B606255.png)
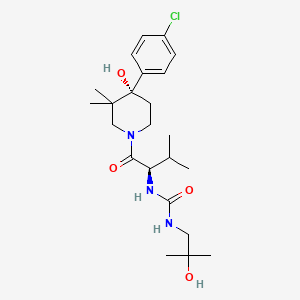
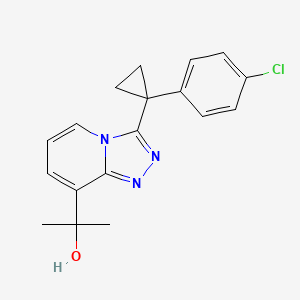
![2-[2-[2-[2,6-Bis(Chloranyl)phenyl]propan-2-Yl]-1-[2-Fluoranyl-4-[3-Fluoranyl-4-(Hydroxymethyl)-5-Methylsulfonyl-Phenyl]phenyl]imidazol-4-Yl]propan-2-Ol](/img/structure/B606262.png)
